[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-methoxy-3-nitrobenzoate
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Overview
Description
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-methoxy-3-nitrobenzoate is a complex organic compound characterized by its unique structural features. This compound contains a dichlorophenyl group, an amino group, and a nitrobenzoate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-methoxy-3-nitrobenzoate typically involves a multi-step process. The initial step often includes the preparation of the 2,4-dichlorophenyl ethylidene intermediate, followed by the introduction of the amino group through a condensation reaction. The final step involves the esterification of the intermediate with 4-methoxy-3-nitrobenzoic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-methoxy-3-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-methoxy-3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the nitrobenzoate moiety.
4-Methoxy-3-nitrobenzoic acid: Contains the nitrobenzoate group but lacks the dichlorophenyl and amino groups.
Uniqueness
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-methoxy-3-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 4-methoxy-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O5/c1-25-14-5-3-10(6-13(14)21(23)24)16(22)26-20-15(19)7-9-2-4-11(17)8-12(9)18/h2-6,8H,7H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGILLBCWWNCWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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